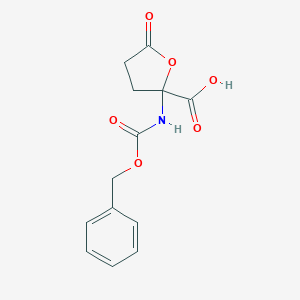

2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid

描述

属性

IUPAC Name |

5-oxo-2-(phenylmethoxycarbonylamino)oxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c15-10-6-7-13(20-10,11(16)17)14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCUKPVNIHDFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1=O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

L-Glutamic Acid as a Precursor

The most efficient route begins with L-glutamic acid, leveraging its inherent carboxyl and amino groups for cyclization.

-

Reagents : L-glutamic acid (10.0 g, 68 mmol), NaNO₂ (7.5 g, 1.6 equiv), HCl (concentrated, diluted to 50 mL).

-

Conditions : Dropwise HCl addition at 0°C, stirred for 1 h, warmed to room temperature for 18 h.

-

Workup : Evaporation, EtOAc extraction, MgSO₄ drying, and vacuum concentration.

-

Yield : 98% of (S)-5-oxotetrahydrofuran-2-carboxylic acid as a solid syrup.

Mechanistic Insight :

The reaction proceeds via nitrous acid-mediated dehydration, forming a cyclic lactone through intramolecular esterification. The (S)-configuration is retained from L-glutamic acid, confirmed by NMR (δ 5.01–4.97 ppm, methine proton).

Introduction and Protection of the Amino Group

Reductive Amination and Cbz Protection

After lactonization, the 2-position is functionalized via reductive amination or nucleophilic substitution, followed by Cbz protection.

-

Amination : React 5-oxotetrahydrofuran-2-carboxylic acid with ammonium acetate in methanol under reflux.

-

Cbz Protection : Treat the amine intermediate with benzyl chloroformate (1.1 equiv) in THF/water (1:1) at 0°C, using NaHCO₃ as a base.

-

Purification : Column chromatography (EtOAc/hexane, 3:7) yields the Cbz-protected product.

Critical Parameters :

-

pH Control : Excess base prevents carbamate hydrolysis.

-

Solvent Choice : THF ensures solubility of intermediates without epimerization.

Alternative Routes via Heterocyclic Transfer Reactions

I(III)-Mediated Cyclization

Aryl-λ³-iodanes facilitate oxidative cyclization, forming the tetrahydrofuran ring while introducing protected amino groups.

-

Reagents : (Diacetoxyiodo)benzene (1.0 equiv), TMSOTf (2.0 equiv), CH₂Cl₂ (0.1 M).

-

Conditions : Heterocycle (2.0 equiv) added at room temperature, stirred for 15 min.

-

Outcome : Direct formation of Cbz-protected lactones in 70–85% yield.

Advantages :

-

Avoids acidic conditions, preserving acid-sensitive groups.

Large-Scale Synthesis and Industrial Adaptations

Patent-Based Methodologies

A Chinese patent (CN101607950B) outlines a cost-effective route using:

-

Starting Material : 5-Aminofuran-2-carboxylic acid.

-

Cbz Protection : Benzyl chloroformate in dichloromethane with DMAP catalyst.

-

Cyclization : TFAA-mediated lactonization at −20°C.

Yield : 82% after recrystallization from ethanol/water.

Analytical Validation and Spectral Data

化学反应分析

反应类型

四钠盐地夸索醇会发生多种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。

还原: 该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件

四钠盐地夸索醇的合成涉及使用碳酰二咪唑和路易斯酸等试剂 。 反应通常在亲水性溶剂中在受控条件下进行 .

主要形成的产物

科学研究应用

四钠盐地夸索醇具有广泛的科学研究应用,包括:

化学: 它用作各种化学反应和研究中的试剂。

生物学: 它用于研究 P2Y2 受体激动剂对细胞过程的影响.

工业: 它用于生产用于治疗干眼病的眼药水.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound’s tetrahydrofuran core distinguishes it from benzofuran-2-carboxylic acid derivatives (e.g., 5-methoxybenzofuran-2-carboxylic acid ), which possess aromatic rings. Saturation in the tetrahydrofuran ring reduces planarity, increasing conformational flexibility compared to rigid benzofurans. This flexibility may enhance binding to biological targets requiring induced-fit interactions.

Key Analogs:

Functional Group Analysis

- Benzyloxycarbonyl (Cbz) Group: The Cbz-protected amino group in the target compound contrasts with methyl esters or free amines in analogs like 2-methyl 5-boronobenzo[b]thiophene-2-carboxylate . The Cbz group enhances stability during synthesis but requires selective deprotection (e.g., via hydrogenolysis), unlike methyl esters hydrolyzed under basic conditions.

- 5-Oxo Group : The ketone at C5 enables hydrogen bonding, similar to nitro or halo substituents in benzofurans , but with distinct electronic effects (electron-withdrawing vs. electron-donating).

Physicochemical Properties

- Solubility : The carboxylic acid group increases water solubility compared to esterified analogs (e.g., ethyl esters in benzofuran derivatives ). However, the hydrophobic Cbz group reduces polarity relative to unsubstituted acids.

- Acidity: The Cbz group’s electron-withdrawing nature may lower the pKa of the adjacent amino group compared to methoxy-substituted analogs .

Pharmacological Potential

- Enzyme Inhibition : The Cbz group and tetrahydrofuran scaffold resemble features in protease inhibitors like GC376 (a SARS-CoV-2 Mpro inhibitor with a Cbz-Leu moiety) .

- Bioactivity : Benzofuran analogs exhibit antimicrobial and anticancer properties ; the target compound’s saturated core may improve metabolic stability in vivo.

Data Tables

Table 1: Structural Comparison

生物活性

2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid is a complex organic compound with potential biological activities that have been explored in various studies. This article reviews its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound's molecular formula is , and it features a tetrahydrofuran ring with a carboxylic acid group and a benzyloxycarbonyl amino group. Its structure can be summarized as follows:

- Molecular Weight : 370.41 g/mol

- CAS Number : 7350734

-

Chemical Structure :

Antimicrobial Activity

Research indicates that derivatives of 5-oxotetrahydrofuran compounds exhibit significant antimicrobial properties. A study demonstrated that the compound increased the growth of Escherichia coli by approximately 44%, suggesting its potential as a biocontrol agent in agricultural settings .

Anticancer Properties

Similar compounds within the tetrahydrofuran class have shown promise as fatty-acid synthase inhibitors, which are critical in cancer metabolism. For instance, C75, a related compound, has been studied for its anticancer properties by inducing mitochondrial dysfunction in cancer cells, leading to cell death through increased oxidative stress .

The proposed mechanism involves the inhibition of fatty acid synthesis pathways, particularly affecting mitochondrial function. The disruption of these pathways can lead to increased production of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .

Safety and Toxicity

While the compound shows potential therapeutic benefits, its safety profile must be considered. Toxicological studies indicate that while certain doses can be effective against cancer cells, they may also lead to cytotoxic effects on non-cancerous cells if not carefully managed .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various derivatives found that modifications to the benzyloxycarbonyl group significantly enhanced activity against E. coli and other pathogens. The findings suggest that structural variations can optimize biological activity .

Study 2: Anticancer Mechanisms

In vitro studies on human embryonic kidney (HEK) cells treated with C75 revealed that mitochondrial membrane potential (MMP) loss was an early indicator of toxicity. The study emphasized the need for further research into protective agents that could mitigate side effects while maintaining anticancer efficacy .

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | C75 | Antimicrobial | Increased E. coli growth by 44% |

| 2 | C75 | Anticancer | Induced mitochondrial dysfunction leading to cell death |

常见问题

Q. Basic

- ¹H/¹³C NMR : Benzyl aromatic protons (δ 7.3–7.5 ppm), Cbz carbonyl (δ ~170 ppm in ¹³C), and tetrahydrofuran protons (δ 3.5–4.5 ppm) .

- IR : C=O stretches at ~1720 cm⁻¹ (ester) and ~1680 cm⁻¹ (amide) .

- HRMS : Molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .

What strategies mitigate decomposition of this compound under basic conditions during coupling reactions?

Q. Advanced

- Mild bases : Use DIEA instead of strong bases like NaOH .

- Low temperatures : Maintain 0–5°C during base addition .

- Protecting group alternatives : Replace Cbz with Fmoc for pH-sensitive reactions .

- Stabilization : Continuous cooling to slow degradation, as in HSI protocols .

How can researchers validate the purity of this compound post-synthesis?

Q. Basic

- Analytical HPLC : C18 column, UV detection at 254 nm; purity >95% .

- Melting point : Compare to literature values (e.g., 119–123°C for analogues) .

- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical .

How should conflicting bioactivity data across assays be addressed?

Q. Advanced

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence assays) vs. cell viability (MTT assays) .

- Statistical analysis : ANOVA to identify significant variations (p < 0.05) .

- Controlled replication : Standardize pH, solvent (DMSO concentration <1%), and temperature .

What are the storage recommendations for long-term stability?

Q. Basic

- Temperature : –20°C under argon .

- Light protection : Amber vials to prevent photodegradation .

- Desiccation : Silica gel packs to avoid hydrolysis .

How can computational modeling predict reactivity in novel catalytic systems?

Q. Advanced

- DFT calculations : B3LYP/6-31G* models for transition states and activation energies .

- Docking simulations : AutoDock Vina for protease binding affinity predictions .

- AI-driven synthesis : Tools using Reaxys databases suggest feasible catalysts (e.g., Pd/C) .

What safety precautions are necessary during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。